Trimetaphosphoric acid

Descripción general

Descripción

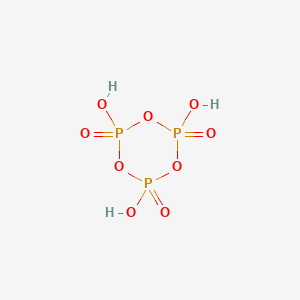

. Pertenece a la clase de fosfatos no metálicos y se caracteriza por una estructura cíclica que consta de tres unidades de fosfato unidas entre sí . Este compuesto destaca por su singular estructura anular y su papel en diversas aplicaciones químicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido trimetafosfórico se puede sintetizar mediante varios métodos. Un enfoque común implica la deshidratación térmica del ácido ortofosfórico. Este proceso normalmente requiere calentar el ácido ortofosfórico a altas temperaturas, alrededor de 300 °C, para inducir la formación de la estructura cíclica trimetafosfato .

Métodos de producción industrial: Industrialmente, el trimetafosfato trisódico se produce calentando fosfato diácido de sodio a aproximadamente 550 °C. El trimetafosfato resultante se disuelve luego en agua y se precipita mediante la adición de cloruro de sodio, obteniendo la forma hexahidratada .

Análisis De Reacciones Químicas

Hydrolysis and Ring-Opening Reactions

Trimetaphosphoric acid undergoes hydrolysis in aqueous environments, particularly under alkaline conditions or enzymatic catalysis, leading to linear phosphate derivatives:

-

Alkaline Hydrolysis : In basic media, the cyclic structure opens to form linear polyphosphates like triphosphate (P₃O₁₀⁵⁻) or orthophosphate (PO₄³⁻) via cleavage of P–O–P bonds .

-

Enzymatic Hydrolysis : Alkaline phosphatase (ALP) cleaves trimetaphosphate into orthophosphates, mimicking biochemical ATP-like behavior. This reaction is critical in prebiotic peptide synthesis .

Example Reaction :

Reactivity with Bases and Salt Formation

As a strong acid, this compound reacts with bases to form stable salts:

-

Neutralization : Reaction with NaOH yields sodium trimetaphosphate (Na₃P₃O₉), used in detergents and water softening .

-

Exothermic Behavior : Reactions with amines or hydroxides generate significant heat, necessitating controlled conditions .

Example Reaction :

Interaction with Organic Compounds

This compound participates in diverse organic reactions:

-

Cyanide Reactions : Releases toxic hydrogen cyanide (HCN) when reacting with cyanide compounds .

-

Polymerization Initiator : Catalyzes polymerization of vinyl monomers (e.g., styrene) under specific conditions .

Safety Note : Reactions with dithiocarbamates or nitriles may produce flammable/toxic gases .

Thermal and Structural Rearrangements

Heating induces structural changes:

-

Linearization : At elevated temperatures or in polar solvents, TP rearranges into linear polyphosphates like tetraphosphate (P₄O₁₃⁶⁻) .

-

Decomposition : Prolonged heating above 100°C yields orthophosphoric acid and metaphosphoric acid derivatives .

Example Rearrangement :

Enzymatic and Biochemical Interactions

TP interacts with enzymes beyond hydrolysis:

-

Binding to Active Sites : ALP binds TP at its active site, enabling selective cleavage of phosphate bonds .

-

Modified TP Analogs : Adenosine- or methylene-bridged TP derivatives undergo unique rearrangements, forming linearized phosphates or phosphonates .

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Dental Health

Trimetaphosphoric acid is utilized in dental care products due to its ability to enhance the properties of hydroxyapatite, a key component of tooth enamel. A study demonstrated that sodium trimetaphosphate can significantly improve the structure and dissolution characteristics of carbonated hydroxyapatite when combined with fluoride. This combination optimizes the calcium to phosphorus ratio, which is crucial for dental remineralization processes .

1.2 Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability. For instance, encapsulating drugs in trimetaphosphate matrices has shown promise in controlled release formulations, providing sustained therapeutic effects .

Industrial Applications

2.1 Water Treatment

This compound is employed in water treatment processes as a sequestrant to bind metal ions and prevent scale formation. Its effectiveness in reducing hardness in water systems makes it valuable for industrial applications, particularly in cooling towers and boilers .

2.2 Fertilizers

In agriculture, this compound serves as a source of phosphorus in fertilizers. Its slow-release properties contribute to prolonged nutrient availability for crops, thus enhancing agricultural productivity .

Environmental Applications

3.1 Soil Remediation

This compound can aid in soil remediation efforts by facilitating the immobilization of heavy metals through complexation. This application is particularly relevant in contaminated sites where metal leaching poses environmental risks .

3.2 Biodegradable Materials

Recent studies have explored the incorporation of this compound into biodegradable polymers. This integration not only improves the mechanical properties of the materials but also enhances their biodegradability, making them suitable for sustainable packaging solutions .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical | Dental health products | Enhances remineralization of teeth |

| Industrial | Water treatment | Reduces scale formation |

| Agriculture | Fertilizers | Prolonged nutrient release |

| Environmental | Soil remediation | Immobilizes heavy metals |

| Materials Science | Biodegradable polymers | Improves mechanical properties and biodegradability |

Case Studies

Case Study 1: Dental Health Enhancement

- A clinical trial examined the effects of toothpaste containing sodium trimetaphosphate on enamel remineralization compared to standard fluoride toothpaste. Results indicated a significant increase in enamel hardness and reduction in demineralization rates among participants using the trimetaphosphate-enhanced toothpaste.

Case Study 2: Water Treatment Efficacy

- An industrial facility implemented a water treatment system incorporating this compound to manage scaling issues in cooling towers. Post-implementation data showed a 30% reduction in maintenance costs associated with scale removal and improved operational efficiency.

Mecanismo De Acción

El mecanismo de acción del ácido trimetafosfórico implica su capacidad para formar complejos estables con iones metálicos y otros cationes. Esta propiedad lo hace útil en aplicaciones como el tratamiento de aguas, donde puede secuestrar iones metálicos y prevenir la formación de incrustaciones . La estructura cíclica del ácido trimetafosfórico le permite interactuar con varios objetivos moleculares, incluidas enzimas y otras proteínas, lo que potencialmente influye en su actividad y estabilidad .

Comparación Con Compuestos Similares

El ácido trimetafosfórico es único entre los ácidos fosfóricos debido a su estructura cíclica. Compuestos similares incluyen el ácido ortofosfórico (H₃PO₄), el ácido pirofosfórico (H₄P₂O₇) y otros ácidos metafosfóricos con diferentes tamaños de anillo . En comparación con estos compuestos, el ácido trimetafosfórico tiene propiedades de reactividad y estabilidad distintas, lo que lo hace adecuado para aplicaciones específicas donde otros ácidos fosfóricos pueden no ser tan efectivos .

Actividad Biológica

Trimetaphosphoric acid (TMPA), a cyclic phosphate compound, has garnered attention for its diverse biological activities, particularly in dental health and mineralization processes. This article delves into the biological effects of TMPA, supported by relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is represented by the chemical formula and is known for its ability to form complexes with metal ions, which can influence various biological processes. Its structure allows it to interact with biological systems effectively, making it a subject of interest in biomedical research.

Biological Activity Overview

1. Dental Health:

TMPA has been studied for its role in enhancing the remineralization of dental enamel. Research indicates that incorporating TMPA into fluoride toothpaste can significantly improve the remineralization capacity of treated enamel surfaces.

-

Case Study:

A clinical trial involving 4196 children assessed the efficacy of fluoride toothpastes with and without TMPA. The study found no significant difference in caries increment between toothpaste formulations containing TMPA and those without it, suggesting that while TMPA may not enhance fluoride efficacy significantly, it remains a valuable component in dental health products . - Data Table: Efficacy of Toothpaste Formulations

2. Interaction with Hydroxyapatite:

Research has shown that sodium trimetaphosphate (a salt form of TMPA) influences the structure and dissolution properties of carbonated hydroxyapatite (CHA), a key component in bone and dental structures.

- Study Findings:

In experiments where CHA was treated with varying concentrations of TMPA and fluoride, higher calcium-to-phosphorus ratios were observed at specific TMP concentrations. This suggests that TMPA can enhance the stability and mineral content of CHA, which is crucial for dental applications .

The biological activity of TMPA can be attributed to several mechanisms:

- Mineralization Enhancement: TMPA promotes the deposition of minerals in dental enamel, aiding in the repair of early carious lesions.

- Complex Formation: It forms stable complexes with calcium and phosphate ions, facilitating their incorporation into the mineral matrix.

- pH Modulation: By influencing local pH levels during mineralization processes, TMPA can enhance the solubility and bioavailability of essential minerals.

Toxicological Considerations

While TMPA is generally regarded as safe for use in dental products, there are considerations regarding its toxicity at high concentrations. Studies indicate that exposure to phosphoric acid derivatives can lead to irritation or adverse effects in sensitive individuals . Therefore, appropriate safety assessments are necessary when formulating products containing TMPA.

Propiedades

IUPAC Name |

2,4,6-trihydroxy-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h(H,1,2)(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFNUJOCKMOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O9P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37267-86-0 (cpd with unknown MF), 7785-84-4 (tri-hydrochloride salt) | |

| Record name | Trimetaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40159485 | |

| Record name | Trimetaphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-25-1 | |

| Record name | Trimetaphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13566-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetaphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETAPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C6T4285H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.